N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine
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Overview
Description
N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine is a synthetic compound known for its selective inhibition of the glutamate transporter GLT-1/EAAT2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine involves multiple steps. The initial step typically includes the bromination and fluorination of phenol derivatives, followed by coupling with aniline derivatives. The final step involves the amidation of the resulting intermediate with l-asparagine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. Common industrial practices include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and asparagine moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can modify the functional groups on the phenyl and asparagine moieties .
Scientific Research Applications
N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine has several scientific research applications:
Neuroscience: Used to study the role of glutamate transporters in neurodegenerative diseases and neuroprotection.
Pharmacology: Investigated for its potential as a therapeutic agent in conditions involving glutamate dysregulation, such as epilepsy and ischemia.
Chemistry: Utilized as a tool compound to explore the mechanisms of glutamate transport and receptor interactions.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the GLT-1/EAAT2 glutamate transporter. This inhibition reduces the uptake of glutamate into synaptic neurons, thereby modulating extracellular glutamate levels. The molecular targets include the GLT-1/EAAT2 transporter, and the pathways involved are primarily related to glutamate signaling and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide: Another compound with similar inhibitory effects on glutamate transporters.
N-(4-bromo-2,6-difluorophenyl)acetamide: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine is unique due to its high selectivity for the GLT-1/EAAT2 transporter and its ability to modulate glutamate levels without affecting other glutamate receptors. This specificity makes it a valuable tool in neuroscience research and potential therapeutic applications .
Properties
Molecular Formula |
C16H13BrF2N2O4 |
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Molecular Weight |
415.19 g/mol |
IUPAC Name |
(2S)-4-amino-2-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-13(16(23)24)7-15(20)22/h1-6,13,21H,7H2,(H2,20,22)(H,23,24)/t13-/m0/s1 |
InChI Key |
VPDUBTYPZIKMMP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
Canonical SMILES |
C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)OC2=CC(=C(C=C2Br)F)F |
Origin of Product |
United States |
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